molecular formula C6H8N4 B8061414 Cyclopropyl-[1,2,4]triazin-3-YL-amine CAS No. 1086393-22-7

Cyclopropyl-[1,2,4]triazin-3-YL-amine

Cat. No. B8061414
CAS RN: 1086393-22-7
M. Wt: 136.15 g/mol
InChI Key: UUBDQOPXLDAQCU-UHFFFAOYSA-N
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Description

Cyclopropyl-[1,2,4]triazin-3-YL-amine is a chemical compound with the molecular formula C6H8N4 and a molecular weight of 136.15 g/mol . It belongs to the class of 1,2,4-triazines, which are a type of nitrogen-containing heterocycles . These compounds are known for their biological activities and are used as building blocks in the design of biologically important organic molecules .


Synthesis Analysis

The synthesis of 1,2,4-triazines can be achieved through various methods. One common method involves the thermal rearrangement of 2-azidocyclopropenes . Another approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . Microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions are also used for the synthesis of triazines .


Molecular Structure Analysis

The triazine ring in Cyclopropyl-[1,2,4]triazin-3-YL-amine is a six-membered benzene-like ring but with three carbons replaced by nitrogens . The positions of the nitrogen atoms distinguish the three isomers of triazine, referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific reactions that Cyclopropyl-[1,2,4]triazin-3-YL-amine undergoes would depend on the conditions and reagents used.

Mechanism of Action

While the specific mechanism of action for Cyclopropyl-[1,2,4]triazin-3-YL-amine is not mentioned in the retrieved papers, triazine derivatives are known to exhibit a variety of biological activities. They have been identified as multifunctional, adaptable, switchable, and exhibit antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal activities, among others .

Future Directions

The future directions for research on Cyclopropyl-[1,2,4]triazin-3-YL-amine and similar compounds could involve further exploration of their biological activities and potential applications. The development of new synthetic methods and the design of novel derivatives could also be areas of interest .

properties

IUPAC Name

N-cyclopropyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-5(1)9-6-7-3-4-8-10-6/h3-5H,1-2H2,(H,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBDQOPXLDAQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286635
Record name 1,2,4-Triazin-3-amine, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-[1,2,4]triazin-3-YL-amine

CAS RN

1086393-22-7
Record name 1,2,4-Triazin-3-amine, N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086393-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazin-3-amine, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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